4'-(1,1-Dimethylethyl)-N-hydroxy(1,1'-biphenyl)-4-amine
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Overview
Description
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is a chemical compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a hydroxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the coupling of two phenyl groups to form biphenyl, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The hydroxyamine group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core with tert-butyl groups but lacks the hydroxyamine group.
2,4-Di-tert-butylphenol: Contains tert-butyl groups and a phenol group but differs in structure and functional groups.
Uniqueness
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl and hydroxyamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
345667-02-9 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11,17-18H,1-3H3 |
InChI Key |
DVAGODIJCZDNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Origin of Product |
United States |
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